molecular formula C10H17ClN2O2 B2493414 2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide CAS No. 2411219-92-4

2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide

Cat. No.: B2493414
CAS No.: 2411219-92-4
M. Wt: 232.71
InChI Key: OMGJVFZCWPEVBK-UHFFFAOYSA-N
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Description

2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide typically involves the reaction of chloroacetamide with a pyrrolidine derivative. One common method includes the reaction of chloroacetamide with γ-aminobutyric acid potassium salts . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide is unique due to the presence of the chloro group and the specific arrangement of the pyrrolidine ring. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-oxo-4-pyrrolidin-1-ylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c11-8-9(14)12-5-3-4-10(15)13-6-1-2-7-13/h1-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGJVFZCWPEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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